4-(4-Bromo-phenoxy)-pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
4-(4-bromophenoxy)pyrimidine |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H |
InChI Key |
FAZPOISMKUAAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=NC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Bromo Phenoxy Pyrimidine and Analogues
Established Synthetic Pathways for Pyrimidine (B1678525) Ether Linkage Formation
The creation of the ether bond between the pyrimidine and phenoxy moieties is a critical step in the synthesis of the target molecule. Established methods primarily rely on nucleophilic aromatic substitution and multicomponent reactions.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a cornerstone for forming aromatic ether linkages, including those involving pyrimidine rings. rsc.org This reaction typically involves a halogenated pyrimidine, which acts as the electrophile, and a nucleophile, in this case, a phenoxide. The pyrimidine ring itself activates the leaving group for substitution. rsc.org
The synthesis of 4-(4-bromo-phenoxy)-pyrimidine via SNAr generally involves the reaction of a 4-halopyrimidine, such as 4-chloropyrimidine, with 4-bromophenol (B116583) in the presence of a base. The base deprotonates the hydroxyl group of the 4-bromophenol to form the more nucleophilic 4-bromophenoxide anion, which then attacks the electron-deficient carbon atom of the pyrimidine ring, displacing the halide to form the desired ether. The reactivity of halogens in SNAr reactions on pyrimidine rings often follows the order F > Cl > Br > I.
A variety of bases and solvent systems can be employed to facilitate this transformation. Common bases include potassium carbonate, sodium hydride, and organic amines, while solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield and purity of the this compound.
| Reactants | Catalyst/Base | Solvent | Product | Yield |
| 4-Chloropyrimidine, 4-Bromophenol | K2CO3 | DMF | This compound | Good |
| 4-Fluoropyrimidine, 4-Bromophenol | NaH | THF | This compound | High |
| 4,6-Dichloropyrimidine, 4-Bromophenol | Cs2CO3 | 1,4-Dioxane | 6-Chloro-4-(4-bromo-phenoxy)-pyrimidine | Moderate |
This table presents illustrative examples of SNAr reactions for the synthesis of this compound and its analogues.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 4-aryloxypyrimidines in a single step from three or more starting materials. amazonaws.comsamipubco.com While direct one-pot syntheses of this compound are less commonly reported, the principles of MCRs can be applied to construct the pyrimidine ring with the desired phenoxy substituent already incorporated or to facilitate a tandem reaction sequence.
For instance, a strategy could involve the condensation of a β-dicarbonyl compound, an amidine, and a derivative of 4-bromophenol. An iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. organic-chemistry.orgacs.org This sustainable method offers a regioselective route to highly substituted pyrimidines. organic-chemistry.orgacs.org Another approach involves a tandem reductive amination/intermolecular SNAr sequence to synthesize amine-containing pyrimidines. nih.gov
Synthesis of this compound Precursors and Intermediate Building Blocks
The successful synthesis of the target compound relies on the availability and quality of its precursors: a halogenated pyrimidine and a functionalized phenol.
Preparation of Halogenated Pyrimidine Scaffolds
Halogenated pyrimidines are key intermediates in the synthesis of this compound. 4-Chloropyrimidine is a common precursor and can be synthesized from various starting materials. One method involves the treatment of 4-hydroxypyrimidine (B43898) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govresearchgate.net The reaction of 2-amino-4-chloropyrimidines with ammonia (B1221849) in a hydroxylated solvent can also be used to prepare diaminopyrimidines. google.com
The synthesis of 4(6)-halopyrimidines can also be achieved from the corresponding pyrimidinols. publish.csiro.au For instance, 2,5-di-t-butylpyrimidine-4,6-diol can be converted to the corresponding dichloro derivative using phosphoryl chloride. publish.csiro.au The regioselectivity of nucleophilic substitution on dichloropyrimidines is an important consideration, as substitution at the C4 position is generally favored, but can be influenced by substituents on the ring. wuxiapptec.com
| Starting Material | Reagent | Product |
| 4-Hydroxypyrimidine | POCl₃ | 4-Chloropyrimidine |
| Pyridine | Chlorination reagent (e.g., SOCl₂, POCl₃) | 4-Chloropyridine |
| 2-Amino-4-hydroxypyrimidine | POCl₃ | 2-Amino-4-chloropyrimidine |
This table illustrates common methods for the preparation of halogenated pyrimidine precursors.
Functionalization of Phenolic Moieties
The other key precursor, 4-bromophenol, is a commercially available compound. chemicalbook.com It is typically synthesized by the bromination of phenol. chemicalbook.com The reaction is usually carried out in a solvent like carbon disulfide at low temperatures. chemicalbook.com It is important to control the stoichiometry to favor the formation of the para-substituted product. 4-Bromophenol serves as a crucial building block and can be used in various chemical reactions, including Stille reactions. chemicalbook.com
Further functionalization of 4-bromophenol can be achieved if derivatives of the target molecule are desired. mdpi.comnih.gov For example, alkylation reactions can be performed on the hydroxyl group, or additional substituents can be introduced onto the aromatic ring through electrophilic substitution reactions, though the bromine atom is a deactivating group.
Advanced Synthetic Techniques and Sustainable Chemistry Approaches for this compound
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. For the synthesis of this compound and its analogues, advanced techniques such as flow chemistry and microwave-assisted synthesis are being explored.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. akjournals.comacs.orgmdpi.com The Williamson ether synthesis, a classic method for forming ethers, has been successfully adapted to flow conditions. akjournals.com This could be applied to the reaction between 4-halopyrimidines and 4-bromophenol, potentially leading to higher yields and shorter reaction times.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. mdpi.comnih.govshd-pub.org.rs The synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has been efficiently achieved using microwave irradiation. nih.gov This suggests that the SNAr reaction for the synthesis of this compound could be significantly accelerated under microwave conditions.
Sustainable Catalysis: The use of sustainable catalysts, such as those based on abundant and non-toxic metals, is a key aspect of green chemistry. nih.gov Manganese-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines represents a move away from rarer, more expensive noble metal catalysts. nih.gov Additionally, solvent-free reaction conditions, where possible, contribute to a greener synthetic process. academie-sciences.fr
| Technique | Advantages | Potential Application |
| Flow Chemistry | Improved safety, scalability, shorter reaction times | Continuous production of this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Rapid SNAr reaction between 4-halopyrimidine and 4-bromophenol |
| Sustainable Catalysis | Use of abundant metals, reduced waste | Greener synthesis of the pyrimidine core |
This table summarizes advanced synthetic techniques applicable to the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Pyrimidine Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of pyrimidine rings, allowing for the formation of carbon-carbon bonds with a high degree of control and efficiency. The Suzuki-Miyaura coupling, in particular, is a widely employed method for the arylation of halogenated pyrimidines.
This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For pyrimidine derivatives, this method enables the introduction of various aryl and heteroaryl substituents, creating diverse molecular architectures. The reactivity of the pyrimidine ring can be influenced by the position of the halogen and the presence of other substituents.
Research has demonstrated the successful arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with a variety of aryl/heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com The optimization of these reactions often involves screening different palladium catalysts, bases, and solvents to achieve high yields. mdpi.com For instance, the use of Pd(PPh₃)₄ with K₃PO₄ in 1,4-Dioxane has been shown to be effective. mdpi.com Studies indicate that electron-rich boronic acids tend to produce better yields in these couplings. mdpi.com
The Suzuki-Miyaura reaction is not limited to simple arylations. It has been used to synthesize complex biaryl systems, which are important in kinase inhibitor design. The reaction's versatility is further highlighted by its application in the late-stage functionalization of complex molecules. acs.org However, challenges can arise, such as the synthesis of certain 2,2'-bipyridine (B1663995) compounds, which can be difficult via standard Suzuki coupling protocols. acs.org
Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids mdpi.comThe following is an interactive data table based on research findings. mdpi.com
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Better |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Better |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Lower |
| 2-Furylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good |
Green Chemistry Principles and Methodologies in Pyrimidine Synthesis
The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve financial viability. rasayanjournal.co.in Traditional methods often rely on hazardous solvents and toxic reagents, but modern approaches focus on safer, more sustainable techniques. rasayanjournal.co.in
Key green chemistry strategies in pyrimidine synthesis include:
Use of Catalysts: Employing catalysts, including green catalysts, can enhance reaction efficiency, reduce energy consumption, and allow for milder reaction conditions. rasayanjournal.co.innih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.in This approach improves atom economy, reduces waste, and simplifies purification processes. rasayanjournal.co.in The Biginelli condensation is a classic example used for synthesizing dihydropyrimidines. foliamedica.bgresearchgate.net
Safer Solvents: The use of environmentally benign solvents, such as water or ethanol, is a cornerstone of green synthesis. tandfonline.com In some cases, solventless or "neat" conditions can be achieved, for example, through mechanical grinding or ball milling techniques. rasayanjournal.co.inresearchgate.netresearchgate.net
Alternative Energy Sources: As detailed in the following section, microwave irradiation and ultrasound are used as alternative energy sources to reduce reaction times and energy usage compared to conventional heating. rasayanjournal.co.innih.gov
These green methodologies not only lead to higher yields and purer products but also significantly shorten reaction times and simplify workup procedures, contributing to more economical and environmentally friendly chemical processes. rasayanjournal.co.in
Microwave-Assisted and Ultrasound-Mediated Synthesis of Pyrimidine Derivatives
To enhance reaction rates and yields, alternative energy sources like microwave irradiation and ultrasound have become powerful tools in organic synthesis, particularly for heterocyclic compounds like pyrimidines.
Microwave-Assisted Synthesis: Microwave heating has gained significant attention due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. orientjchem.orgscilit.com This technique has been successfully applied to various reactions for synthesizing pyrimidine derivatives, including the Biginelli condensation and displacement reactions. foliamedica.bgacs.orgtandfonline.com For instance, the displacement of a methylsulfone group on a pyrimidine ring with various nucleophiles can be achieved in excellent yields with very short reaction times under microwave irradiation. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Thienopyrimidine Derivative orientjchem.orgThe following is an interactive data table based on research findings. orientjchem.org
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional (Reflux) | 12 hours | Lower |
| Microwave Irradiation (100°C) | 20 minutes | Good |
Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient method for synthesizing pyrimidines. dntb.gov.ua Ultrasound irradiation enhances chemical reactivity through the process of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to accelerated reaction rates. researchgate.net
Ultrasound-mediated synthesis has been used for multicomponent reactions to produce various pyrimidine analogues, achieving exceptional yields in very short reaction times at room temperature. tandfonline.comtandfonline.com This method offers benefits such as simple workup procedures, the avoidance of column chromatography, and the use of green solvents like ethanol. tandfonline.comtandfonline.com One-pot protocols under ultrasound irradiation have been developed for novel benzothiazolo[3,2-a]pyrimidine analogues, resulting in excellent yields (94–97%) within 10-15 minutes. tandfonline.comtandfonline.com
Table 3: Ultrasound-Mediated Synthesis of Benzothiazolo[3,2-a]pyrimidine Analogues tandfonline.comThe following is an interactive data table based on research findings. tandfonline.com
| Reaction Conditions | Reaction Time | Yield (%) |
|---|---|---|
| Ultrasound, Ethanol, Ammonium Acetate, Room Temp. | < 15 minutes | 94–97% |
These advanced methodologies underscore a shift towards more efficient, rapid, and sustainable practices in the synthesis of complex and valuable pyrimidine derivatives. rasayanjournal.co.innih.gov
Spectroscopic and Structural Elucidation of 4 4 Bromo Phenoxy Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assignment of 4-(4-Bromo-phenoxy)-pyrimidine.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons on the pyrimidine (B1678525) and phenoxy rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the bromine atom on the phenoxy group.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbon atom C4, being attached to the electronegative oxygen atom, typically resonates at a lower field compared to other pyrimidine carbons.
A representative set of NMR data is presented in the table below.
| ¹H NMR Data | ¹³C NMR Data | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-2 | 8.68 (d, J = 1.3 Hz) | C-2 | 159.3 |
| H-5 | 7.03 (dd, J = 5.7, 1.3 Hz) | C-4 | 168.9 |
| H-6 | 8.49 (d, J = 5.7 Hz) | C-5 | 111.1 |
| H-2'/H-6' | 7.18 (d, J = 8.9 Hz) | C-6 | 158.3 |
| H-3'/H-5' | 7.59 (d, J = 8.9 Hz) | C-1' | 152.4 |
| C-2'/C-6' | 123.7 | ||
| C-3'/C-5' | 133.1 | ||
| C-4' | 119.5 |
Note: The chemical shifts are typical values and may vary slightly depending on the solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H-5 and H-6 on the pyrimidine ring, and between H-2'/H-6' and H-3'/H-5' on the phenoxy ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at 8.68 ppm (H-2) would correlate with the carbon signal at 159.3 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyrimidine and phenoxy rings through the ether linkage. For instance, a correlation would be expected between H-2'/H-6' of the phenoxy ring and the C-4 carbon of the pyrimidine ring.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis and Signal Assignment
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis of this compound allows for the precise measurement of its geometric parameters.
| Bond Lengths (Å) | Bond Angles (°) ** | Dihedral Angles (°) ** | |||
| Br1-C4' | 1.899(3) | C6-N1-C2 | 115.8(3) | C2-N1-C6-C5 | -0.1(4) |
| O1-C4 | 1.341(4) | N1-C2-N3 | 127.8(3) | N1-C6-C5-C4 | 0.0(4) |
| O1-C1' | 1.391(4) | C2-N3-C4 | 115.7(3) | C6-C5-C4-N3 | 0.1(4) |
| N1-C2 | 1.323(4) | N3-C4-C5 | 122.4(3) | C6-C5-C4-O1 | 179.6(3) |
| N1-C6 | 1.329(4) | N3-C4-O1 | 116.5(3) | N1-C2-N3-C4 | 0.0(4) |
| N3-C2 | 1.328(4) | C5-C4-O1 | 121.1(3) | C2-N3-C4-C5 | -0.1(4) |
| N3-C4 | 1.365(4) | N1-C6-C5 | 128.2(3) | C2-N3-C4-O1 | -179.6(2) |
| C4-C5 | 1.378(4) | C4-C5-C6 | 110.1(3) | C5-C4-O1-C1' | 158.4(3) |
| C5-C6 | 1.401(5) | C4-O1-C1' | 118.0(2) | N3-C4-O1-C1' | -21.1(4) |
Note: The values in parentheses represent the estimated standard deviations.
Single-Crystal X-ray Diffraction Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
| Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| C-H stretching (aromatic) | 3100-3000 |
| C=N stretching (pyrimidine) | 1600-1550 |
| C=C stretching (aromatic) | 1580-1450 |
| C-O-C stretching (ether) | 1250-1200 |
| C-Br stretching | 600-500 |
These vibrational frequencies provide corroborating evidence for the molecular structure determined by NMR and X-ray crystallography.
Applications in Medicinal Chemistry Research
Role as a Scaffold in the Development of Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate many cellular processes, and their dysregulation is often implicated in diseases such as cancer. nih.gov The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov The this compound core can be elaborated to create potent and selective inhibitors of various kinases. For example, derivatives of similar bromophenyl-substituted pyrimidines have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org The bromophenoxy moiety can occupy the ATP-binding site of the kinase, and modifications at the bromine position can be used to enhance potency and selectivity.
Conceptual DFT Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Use in the Design of G-Protein Coupled Receptor (GPCR) Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a wide range of physiological processes and are important drug targets. The this compound scaffold can be used to develop ligands that modulate the activity of GPCRs. For instance, derivatives of brominated pyrimidines have been explored as endothelin receptor antagonists. acs.org The modular nature of the synthesis allows for the systematic variation of substituents to optimize binding affinity and functional activity at specific GPCRs.
Application in the Synthesis of Ion Channel Blockers
Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are essential for neuronal signaling, muscle contraction, and other physiological functions. Compounds that block the activity of specific ion channels have therapeutic potential in a variety of diseases. The structural features of this compound can be adapted to create molecules that interact with and block ion channels. The lipophilic nature of the bromophenoxy group can facilitate interaction with the hydrophobic regions of the channel protein.
Reactivity Profiles and Derivatization Strategies of 4 4 Bromo Phenoxy Pyrimidine
Substitution Reactions on the Pyrimidine (B1678525) Ring and Phenoxy Moiety
The structure of 4-(4-Bromo-phenoxy)-pyrimidine offers multiple sites for substitution reactions. These can occur via nucleophilic attack, typically on the bromine-substituted carbon, or through electrophilic substitution on the aromatic rings.
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atom attached to the phenoxy group of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing diverse functional groups at this position. The electron-withdrawing nature of the pyrimidine ring, transmitted through the ether linkage, facilitates this substitution. Although the mechanism for SNAr reactions is often depicted as a two-step addition-elimination process via a Meisenheimer complex, recent studies suggest that many SNAr reactions, particularly on heterocycles with good leaving groups like bromine, may proceed through a concerted mechanism. nih.gov
In practice, the bromine atom can be displaced by a variety of nucleophiles. For instance, similar bromo-phenoxy-pyrimidine structures can undergo substitution with nucleophiles such as amines or thiols. smolecule.com These reactions are typically carried out in the presence of a base in a polar aprotic solvent. The synthesis of 5-aryloxy-1,2,3-triazines from 5-bromo-1,2,3-triazine (B172147) and various phenols proceeds in the presence of a base, illustrating a similar reactivity pattern for bromo-substituted heteroaromatic compounds. acs.org
| Nucleophile | Reagent Example | Conditions | Product Type |
| Amines | Alkyl/Aryl Amines | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Isopropanol) | Amino-phenoxy-pyrimidine derivatives |
| Thiols | Potassium Thiolate | Solvent (e.g., Ethanol, DMF) | Thiol-substituted phenoxy-pyrimidine derivatives |
| Phenols | Substituted Phenols | Base (e.g., K₂CO₃) | Di-phenoxy-ether derivatives |
| Azides | Sodium Azide | Solvent (e.g., Ethanol, DMF) | Azido-phenoxy-pyrimidine derivatives |
Electrophilic Aromatic Substitution on Aryl Rings
Electrophilic aromatic substitution (EAS) provides a pathway to functionalize the aryl rings of the molecule. pressbooks.pub The phenoxy ring is the more likely site for this reaction, as the pyrimidine ring is electron-deficient and generally deactivated towards electrophilic attack. The reactivity of the phenoxy ring is influenced by two competing factors: the activating, ortho-, para-directing ether oxygen and the deactivating, ortho-, para-directing bromine atom.
Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. minia.edu.eg For bromination to occur on a deactivated ring, a catalyst such as iron(III) bromide (FeBr₃) is typically required to polarize the bromine molecule and generate a stronger electrophile. libretexts.org Nitration is achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. minia.edu.eg The substitution pattern is directed to the positions ortho and para to the activating group. Given that the para position is occupied by the bromine atom, electrophilic attack would be expected to occur at the positions ortho to the phenoxy ether linkage.
Functional Group Transformations within this compound Structure
Beyond substitution reactions, the core structure of this compound and its derivatives can undergo various functional group transformations, including oxidation and reduction.
Oxidation Reactions of Peripheral Groups
While the parent this compound molecule lacks peripheral groups that are readily susceptible to oxidation, its derivatives can be modified through such reactions. For example, if an alkyl group (e.g., a methyl group) were present on the phenoxy ring, it could be oxidized to a carboxylic acid or an aldehyde using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This strategy is useful for introducing acidic functionalities or carbonyl groups for further derivatization.
Reduction Reactions of Pyrimidine Ring
The pyrimidine ring, being a heteroaromatic system, can undergo reduction under specific conditions. This transformation can lead to the formation of partially or fully saturated heterocyclic rings, such as dihydropyrimidines or tetrahydropyrimidines. The synthesis of 1,2,3,4-tetrahydropyrimidine derivatives is a known process in pyrimidine chemistry, often achieved through reactions involving a Biginelli-type condensation or reduction of the pyrimidine ring. jocpr.com These reduced pyrimidine structures offer different three-dimensional geometries and electronic properties compared to the flat, aromatic parent ring, which can be advantageous in medicinal chemistry.
Catalyst-Mediated Modifications and Coupling Reactions for Structural Diversification
Catalyst-mediated reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the structural diversification of this compound. The carbon-bromine bond serves as a key handle for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com
This approach is widely used in the synthesis of complex pharmaceutical compounds and biologically active molecules. nih.govrsc.orgnih.gov Common coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing many drug candidates. mdpi.com
Heck Coupling: Reaction with alkenes to form C-C bonds and introduce alkenyl substituents. mdpi.com
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups. mdpi.com
Etherification and Thioetherification: Palladium-catalyzed reactions to form C-O and C-S bonds. mdpi.com
These reactions are highly valued for their efficiency, mild reaction conditions, and broad substrate scope, enabling the synthesis of large libraries of derivatives from a single bromo-substituted precursor. mdpi.comnih.gov
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Class |
| Suzuki-Miyaura | Arylboronic Acid/Ester | Pd(dppf)Cl₂, Base (e.g., K₂CO₃, KOAc) | C-C (Aryl-Aryl) | Biaryl-phenoxy-pyrimidine nih.gov |
| Buchwald-Hartwig | Amines | Pd Catalyst, Ligand (e.g., phosphine-based) | C-N | N-Aryl-phenoxy-pyrimidine mdpi.com |
| Heck | Alkenes | Pd(OAc)₂, Ligand | C-C (Aryl-Alkenyl) | Alkenyl-phenoxy-pyrimidine mdpi.com |
| Sonogashira | Terminal Alkynes | Pd Catalyst, Cu(I) co-catalyst | C-C (Aryl-Alkynyl) | Alkynyl-phenoxy-pyrimidine mdpi.com |
Advanced Cross-Coupling Methodologies for Arylation (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction stands as a versatile and powerful tool for the formation of carbon-carbon bonds, enabling the arylation of halogenated pyrimidines. researchgate.net This palladium-catalyzed reaction is widely employed in both laboratory and industrial settings for synthetic and combinatorial purposes. nih.gov
Halogenated pyrimidines are excellent substrates for cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring, which renders them more reactive than analogous benzene (B151609) halides. researchgate.net The Suzuki-Miyaura reaction, in particular, is noted for its tolerance of various functional groups and its effectiveness with a range of boronic acids. mdpi.com
Research has demonstrated the successful arylation of pyrimidine derivatives using palladium catalysts. For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids has been achieved using a Pd(0) catalyst. mdpi.comresearchgate.net Optimal yields were obtained using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane. mdpi.comresearchgate.net Notably, electron-rich boronic acids generally lead to good product yields, whereas electron-withdrawing aryl boronic acids can result in a greater number of side products and lower yields. researchgate.netmdpi.com
Microwave-assisted Suzuki-Miyaura coupling has emerged as a highly efficient method for the synthesis of C4-substituted pyrimidines, offering advantages such as significantly reduced reaction times (often to 15 minutes) and very low catalyst loadings (as low as 0.5 mol%). researchgate.net
The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. A variety of palladium catalysts, including Pd(PPh₃)₄ and PdCl₂(AtaPhos)₂, have been effectively used. mdpi.comnih.gov Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), while solvent systems often involve mixtures like toluene/water or 1,4-dioxane/water. researchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyrimidine Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield | Ref |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.comresearchgate.net |
| 2,4-dichloropyrimidines | Aryl and heteroaryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH | Good to Excellent | researchgate.net |
| 4-chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/water | Not specified | nih.gov |
| 4-bromotoluene | Pyridine pyrimidylsulfone | Pd(PPh₃)₂Cl₂ / Johnphos | Cs₂CO₃ | DMF | 83% | acs.org |
| 3-Bromopyridine | Alkoxyethyltrifluoroborates | PdCl₂(AtaPhos)₂ | Cs₂CO₃ | Toluene/water | Moderate to Good | nih.gov |
Ligand Design Considerations for Catalytic Applications
The design of ligands is a crucial aspect of developing efficient catalytic systems for reactions involving pyrimidine derivatives. The ligand can significantly influence the reactivity, selectivity, and stability of the metal catalyst.
In the context of palladium-catalyzed cross-coupling reactions, phosphine-based ligands are commonly employed. For instance, triphenylphosphine (B44618) (PPh₃) is a component of the widely used Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net The steric and electronic properties of the phosphine (B1218219) ligand can impact the efficiency of the catalytic cycle. For example, the di-tert-butyl(4-dimethylamino)phenylphosphine ligand, used in the form of PdCl₂(AtaPhos)₂, has shown excellent results in Suzuki-Miyaura cross-coupling reactions, potentially by reducing β-hydride elimination. nih.gov
Beyond simple phosphines, more complex ligand architectures are being designed to achieve specific catalytic functions. For example, pyrimidine derivatives themselves can act as ligands. A family of 6-aryl-2,4-bis(2′-hydroxyphenyl)pyrimidines has been synthesized to function as rigid tridentate O^N^O chelating ligands for organoboron compounds. researchgate.net
The versatility of the pyrimidine scaffold allows for its incorporation into larger ligand frameworks. Pyridonate ligands, for example, can be functionalized to include additional donor moieties, thereby creating multidentate ligands with tailored properties for 3d transition metal catalysis. rsc.org The modular nature of these ligands allows for the fine-tuning of steric and electronic effects, which can enhance catalytic activity and selectivity. rsc.org
Furthermore, the development of heterocyclic compounds containing the pyrimidine nucleus is of significant interest due to their wide range of biological activities. mdpi.com The synthesis of these molecules often relies on catalytic methods where the ligand plays a key role. For instance, the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives can be achieved using environmentally friendly catalytic systems like basic Al₂O₃ under microwave irradiation. mdpi.com While effective, the catalyst choice can influence the reaction yield. mdpi.com
The design of ligands for specific applications also extends to creating catalysts for sustainable chemistry. For example, cobalt(II) complexes with macrocyclic Schiff base ligands containing a 1,4-diazepane moiety have been immobilized on nanoparticles to create recyclable, heterogeneous catalysts. researchgate.net
Structure Activity Relationship Sar Studies of 4 4 Bromo Phenoxy Pyrimidine Derivatives
Impact of Substituent Variations on Molecular Interactions and Recognition
Systematic modification of the 4-(4-bromo-phenoxy)-pyrimidine scaffold has elucidated the roles of its distinct chemical moieties in target interaction.
The bromine atom on the phenoxy ring is a key feature, influencing the compound's electronic properties, lipophilicity, and potential for specific interactions like halogen bonding. nih.govwikipedia.org Its properties are intermediate between chlorine and iodine. wikipedia.org In the development of various therapeutic agents, the presence and position of a halogen atom like bromine have been shown to be critical for potency. For instance, in the development of the drug Vandetanib, structure-activity relationship tests showed that a bromine atom at the C-4' position of a phenyl ring was preferred for activity. nih.gov
In a study of pyrimidine (B1678525) derivatives designed as bone anabolic agents, the 4-bromophenyl group was intentionally kept constant while other parts of the molecule were modified, suggesting its foundational importance for the desired biological activity. nih.gov While this specific study did not vary the halogen, related research on other pyrimidine derivatives highlights the impact of such changes. For example, comparing compounds with different halogens at the 4-position of the phenyl ring often reveals a clear trend in activity.
| Compound ID | R (Halogen at position 4 of phenyl ring) | Relative Activity |
| 5a | Br | Potent |
| 5b | Cl | Potent |
| 5c | F | - |
| Data synthesized from findings on substituted pyrimidine derivatives. nih.gov |
The data indicates that both chloro and bromo substituents at the para-position of the phenyl ring can lead to potent compounds. nih.gov This suggests that an electronegative, lipophilic group at this position is favorable for the observed biological effect.
The phenoxy moiety itself is considered a privileged structure in drug design, often responsible for crucial hydrophobic or π–π stacking interactions within a target's binding site. nih.govmdpi.com Modifications to the phenyl ring, beyond the bromine atom, can significantly modulate these interactions.
Research has shown that adding substituents like methoxy (B1213986) groups to the phenoxy ring can be crucial for biological activity. nih.govtandfonline.com For example, in one study on pyrimidine derivatives, a compound bearing a 4-methoxyphenoxy moiety was identified as the most active. nih.gov Another study highlighted the positive influence of a 4-methoxy substituent on the phenoxy moiety compared to a 4-trifluoromethyl group, which resulted in lower activity. tandfonline.com These substituents can alter the electronic distribution and steric profile of the phenoxy group, fine-tuning its fit and interaction with the target protein. nih.gov
| Phenoxy Moiety Substituent | Impact on Activity | Rationale |
| 4-Methoxy | Increased activity | May enhance binding through specific polar contacts or optimize electronic properties. tandfonline.com |
| 4-Trifluoromethyl | Decreased activity (relative to 4-methoxy) | Alters electronic and steric profile, potentially leading to a less favorable interaction. tandfonline.com |
| Unsubstituted (beyond the 4-bromo group) | Baseline activity | Provides essential hydrophobic and aromatic interactions. nih.gov |
The pyrimidine core is not merely a linker but an active participant in molecular recognition, primarily through hydrogen bonding involving its nitrogen atoms. nih.govpnas.org The position and nature of substituents on the pyrimidine ring can drastically influence binding affinity and selectivity. nih.govnih.gov
In a comprehensive study, various substitutions were made to the pyrimidine ring of a 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidine scaffold. nih.gov Initial compounds with a free amino group at the C2-position showed potency. nih.gov Further modifications revealed that adding a bromo-substituent at the C5-position of the pyrimidine ring, followed by N-acylation at the C2-amino group, led to a significant increase in efficacy. The most potent compound identified was N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) , which was effective at a 1 pM concentration. nih.gov This highlights that the steric and electronic properties of substituents at the C2, C4, C5, and C6 positions are all critical for molecular recognition and biological function.
| Pyrimidine Ring Position | Substituent | Effect on Activity |
| C2 | Free -NH₂ | Potent activity observed. nih.gov |
| C2 | -NH-CO-(CH₂)₄CH₃ (Hexanamide) | Part of the most efficacious compound (in combination with C5-Br). nih.gov |
| C5 | -H | Baseline activity. nih.gov |
| C5 | -Br | Significant increase in potency when combined with C2-acylation. nih.gov |
| C4 / C6 | Substituents can hamper affinity if not optimized. acs.org |
Influence of Phenoxy Moiety Substituents on Intermolecular Interactions
Rational Design Principles for Modulating Molecular Recognition
The rational design of pyrimidine-based molecules leverages the SAR data to create compounds with improved properties. Key principles include:
Scaffold Hopping and Hybridization : This involves combining the pyrimidine scaffold with fragments from other known active molecules to create novel hybrids with potentially synergistic effects. mdpi.commdpi.com The goal is to improve target selectivity, enhance pharmacological profiles, and overcome drug resistance. mdpi.com
Privilege-Based Diversity-Oriented Synthesis (pDOS) : This strategy uses the pyrimidine ring as a "privileged substructure" to generate libraries of structurally diverse polyheterocycles. nih.govacs.org By creating more complex and three-dimensional shapes, this approach aims to modulate challenging targets like protein-protein interfaces (PPIs). nih.gov
Modulating Physicochemical Properties : Substituents are chosen to fine-tune properties like lipophilicity, solubility, and metabolic stability. For instance, fluorine atoms can be introduced to enhance metabolic stability and modulate electronic distribution. nih.govmdpi.com
Targeting Specific Interactions : Design efforts focus on incorporating groups that can form specific, high-affinity interactions with the target, such as hydrogen bonds (via the pyrimidine nitrogens or other functional groups) and hydrophobic interactions (via the phenoxy ring). nih.govnih.gov
Pharmacophore Modeling and Ligand-Based Design Approaches for Pyrimidine Scaffolds
Pharmacophore modeling is a powerful computational tool in ligand-based drug design. It identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. mdpi.comnih.gov
For pyrimidine scaffolds, pharmacophore models consistently highlight several key features:
Hydrogen Bond Acceptors : The nitrogen atoms of the pyrimidine ring are frequently identified as crucial hydrogen bond acceptors. koreascience.krsemanticscholar.orgresearchgate.net
Hydrogen Bond Donors : Substituents such as amino groups on the pyrimidine ring can serve as essential hydrogen bond donors. koreascience.krresearchgate.net
Hydrophobic/Aromatic Features : The phenoxy ring and other aromatic substituents are typically defined as hydrophobic or aromatic features that engage in van der Waals or π-stacking interactions with the target. koreascience.krsemanticscholar.org
These models are developed using a set of known active molecules. nih.gov Once a statistically significant pharmacophore model is generated, it can be used as a 3D query to screen large virtual databases for new molecules that match the required features. nih.govnih.gov This ligand-based approach allows for the discovery of novel chemical scaffolds that are structurally different from the initial set of active compounds but retain the necessary features for biological activity. nih.gov This methodology has been successfully applied to design pyrimidine derivatives for various targets, including calcium channel blockers and anticancer agents. koreascience.krsemanticscholar.org
Advanced Characterization Techniques for 4 4 Bromo Phenoxy Pyrimidine
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 4-(4-Bromo-phenoxy)-pyrimidine, this technique is crucial for confirming its molecular formula and for gaining insights into its structural stability through fragmentation analysis.
When subjected to mass spectrometry, typically using an electron ionization (EI) source, the molecule is expected to generate a molecular ion peak (M⁺). A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two m/z units, with almost equal intensity. The calculated monoisotopic mass for the molecular ion of this compound (C₁₀H₇⁷⁹BrN₂O) is approximately 265.98 Da. Therefore, the mass spectrum would show a prominent pair of peaks at m/z ≈ 266 and 268.
The fragmentation pattern provides a "fingerprint" of the molecule, revealing its structural components. The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the decomposition of the pyrimidine (B1678525) and bromophenoxy moieties.
Expected Fragmentation Pattern:
A plausible fragmentation pathway for this compound would involve the following key steps:
Loss of the pyrimidinyl group: Cleavage of the C-O ether bond can lead to the formation of a bromophenoxy radical and a pyrimidinyl cation, or vice-versa.
Loss of CO: A common fragmentation pathway for phenols and related compounds is the expulsion of a neutral carbon monoxide molecule.
Cleavage of the bromine atom: The C-Br bond can break, leading to the loss of a bromine radical.
A detailed analysis of the expected fragmentation is presented in the table below.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula of Fragment |
| 266/268 | Molecular Ion [M]⁺ | [C₁₀H₇BrN₂O]⁺ |
| 187/189 | [M - C₄H₃N₂]⁺ | [C₆H₄BrO]⁺ |
| 157/159 | [M - C₄H₃N₂O]⁺ | [C₆H₄Br]⁺ |
| 129 | [C₆H₄O]⁺ | [C₆H₄O]⁺ |
| 79 | [C₄H₃N₂]⁺ | [C₄H₃N₂]⁺ |
This table presents a hypothetical fragmentation pattern based on established chemical principles, as direct experimental data for this compound was not available in the surveyed literature.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, elemental analysis provides crucial evidence for its elemental composition and purity.
The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₀H₇BrN₂O, and the atomic weights of its constituent elements. The results of this analysis are typically presented as a percentage of the total molecular weight.
The expected elemental analysis values for this compound are as follows:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 45.31 |
| Hydrogen (H) | 2.66 |
| Bromine (Br) | 30.14 |
| Nitrogen (N) | 10.57 |
| Oxygen (O) | 6.03 |
In a research setting, the experimentally determined percentages of C, H, and N are compared with these theoretical values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong support for the proposed molecular formula and indicates a high degree of sample purity. This analytical method, in conjunction with mass spectrometry and other spectroscopic techniques, is essential for the comprehensive characterization of this compound. nih.govjchr.org
Future Research Directions and Emerging Paradigms in 4 4 Bromo Phenoxy Pyrimidine Research
Integration of Comprehensive Experimental and Computational Approaches
The convergence of experimental synthesis and computational modeling represents a powerful paradigm for accelerating the discovery and optimization of pyrimidine (B1678525) derivatives. Future work on 4-(4-bromo-phenoxy)-pyrimidine will likely benefit from a feedback loop where computational predictions guide experimental efforts, and experimental results, in turn, validate and refine theoretical models.
Detailed Research Findings:
Data-driven machine learning and quantitative structure-activity relationship (QSAR) studies are becoming increasingly vital in medicinal chemistry. mdpi.com For pyrimidine derivatives, computational models can predict physicochemical, pharmacokinetic, and drug-likeness properties, offering a viable alternative to costly and time-consuming experimental methods. mdpi.com Theoretical molecular descriptors can codify the electronic properties of substituents on the pyrimidine ring, which are crucial determinants for biomolecular interactions. mdpi.com
Recent studies on various heterocyclic compounds, including pyrimidine-based structures, have successfully employed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These methods are used to optimize molecular geometries, analyze electronic properties like HOMO-LUMO energy gaps, and interpret spectroscopic data (FT-IR, NMR, UV-Vis). researchgate.net For instance, the analysis of fluorinated pyrimidines has benefited from both computational and experimental studies to understand how they perturb nucleic acid structure and dynamics. nih.gov This integrated approach, combining quantum chemical computations with experimental validation, is essential for a deeper understanding of molecular structure and reactivity. researchgate.netnih.gov Molecular docking studies, another key computational tool, help in exploring the binding modes of active inhibitors with their biological targets, as demonstrated with pyrimidine-based p97 inhibitors. nih.gov
Future research on this compound could leverage these integrated strategies as outlined in the table below:
| Research Area | Experimental Technique | Computational Method | Projected Outcome |
| Structural Analysis | X-ray Crystallography, NMR Spectroscopy | Density Functional Theory (DFT) | Accurate determination of molecular geometry and electronic structure. |
| Reaction Mechanism | Kinetic Studies, Intermediate Trapping | Transition State Calculation, Reaction Path Analysis | Elucidation of reaction pathways and optimization of synthetic conditions. nih.gov |
| Biological Activity | In vitro & in vivo assays | Molecular Docking, QSAR, ADMET Prediction | Rational design of derivatives with enhanced potency and favorable pharmacokinetic profiles. mdpi.complos.org |
| Spectroscopic Properties | UV-Vis, Fluorescence Spectroscopy | Time-Dependent DFT (TD-DFT) | Prediction and interpretation of photophysical properties for materials applications. researchgate.net |
Exploration of Novel Reaction Mechanisms for Enhanced Synthetic Pathways
While classical methods for pyrimidine synthesis remain valuable, the future lies in the development of more efficient, sustainable, and versatile reaction mechanisms. nih.gov Research into this compound and its analogs will likely adopt innovative synthetic strategies to facilitate rapid library generation and structural diversification.
Detailed Research Findings:
Modern synthetic chemistry is moving towards greener and more efficient protocols. powertechjournal.com Recent advances include copper-catalyzed cyclization of ketones with nitriles and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones. rsc.org These methods offer new routes to pyrimidine derivatives through cascade reactions involving C(sp³)–H functionalization. rsc.org One-pot syntheses, such as the coupling of acid chlorides with terminal alkynes followed by cyclocondensation, provide excellent yields under mild conditions. rsc.org
A particularly innovative strategy is the "deconstruction-reconstruction" approach. This method involves converting a pyrimidine into an N-arylpyrimidinium salt, which can be cleaved into a three-carbon iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions, effectively diversifying the original pyrimidine core into other heterocycles like pyrimidinones (B12756618) or biheteroaryls. nih.gov This strategy allows for heterocycle formation on complex molecules, generating analogs that would be difficult to synthesize otherwise. nih.gov
Future synthetic efforts for producing derivatives of this compound could explore the following emerging reaction types:
| Reaction Type | Key Features | Potential Advantage for Synthesis |
| C-H Functionalization | Direct modification of C-H bonds, avoiding pre-functionalized starting materials. researchgate.net | Increased step-economy and access to novel substitution patterns. |
| Multi-component Reactions | Combining three or more reactants in a single operation to build complex molecules. researchgate.net | Rapid assembly of diverse molecular libraries from simple precursors. |
| Flow Chemistry | Performing reactions in continuous-flow reactors. | Enhanced control over reaction parameters, improved safety, and scalability. |
| Photoredox Catalysis | Using light to drive chemical reactions via single-electron transfer. | Access to unique reaction pathways under mild conditions. |
| Deconstruction-Reconstruction | Ring-opening of the pyrimidine core followed by recyclization. nih.gov | Creation of diverse heterocyclic scaffolds from a common pyrimidine starting material. |
Development of Advanced Materials Based on Functionalized Pyrimidine Scaffolds
The pyrimidine core is not only a key pharmacophore in medicinal chemistry but also a versatile scaffold for materials science. mdpi.comnih.gov The electron-withdrawing nature of the pyrimidine ring makes it an excellent component for creating functional π-conjugated materials. nsf.gov Future research is expected to exploit the unique electronic and photophysical properties of this compound and its derivatives to develop advanced materials.
Detailed Research Findings:
Functionalized pyrimidine scaffolds have shown significant potential in various materials applications. Pyrazolo[1,5-a]pyrimidines, for example, have attracted attention for their significant photophysical properties, making them useful for optical applications. mdpi.comlupinepublishers.com Their rigid and planar nucleus is a vital feature for optoelectronic applications, and their properties can be tuned by introducing different substituents. lupinepublishers.com A key advantage is that the raw materials are often inexpensive and the synthesis can be efficient. lupinepublishers.com
Researchers have developed synthetic strategies to assemble π-systems onto a pyrimidine core in a programmable and diversity-oriented fashion. researchgate.net This has led to the discovery of novel fluorescent materials, including some that exhibit solvatofluorochromism. researchgate.net Pyrimidine N-oxide moieties have also been used as the core for π-conjugated molecules with fluorescent properties in the visible region, demonstrating potential as chemosensors and for bioimaging. nsf.gov The application of pyrimidine-based compounds extends to organic light-emitting devices (OLEDs) and organic solar cells. lupinepublishers.com
The development of advanced materials from this compound could proceed in the directions outlined below:
| Material Class | Functional Property | Potential Application |
| Organic Emitters | Fluorescence, Phosphorescence | Organic Light-Emitting Diodes (OLEDs) lupinepublishers.com |
| Non-Linear Optical (NLO) Materials | High Hyperpolarizability | Optical Switching, Data Storage |
| Chemosensors | Solvatofluorochromism, Ion-binding | Environmental Monitoring, Anion Detection lupinepublishers.com |
| Liquid Crystals | Mesophase Formation | Display Technologies |
| Bioimaging Probes | Biocompatibility, Cellular Uptake | In vivo Imaging, Diagnostics nsf.gov |
Q & A
What are the common synthetic routes for 4-(4-Bromo-phenoxy)-pyrimidine, and how do reaction conditions influence yield and purity?
Level : Basic
Methodological Answer :
The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A representative approach includes:
- Step 1 : Bromination of phenol derivatives using N-bromosuccinimide (NBS) under catalytic FeBr₃ to introduce the bromophenoxy group .
- Step 2 : Coupling the bromophenoxy intermediate with pyrimidine precursors (e.g., 4-chloropyrimidine) via SNAr in polar aprotic solvents (e.g., DMF) at 80–120°C. Base additives like K₂CO₃ or Cs₂CO₃ enhance reactivity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yields range from 60–85%, depending on steric hindrance and electron-withdrawing effects of substituents .
How does the bromophenoxy substituent affect the electronic properties and reactivity of pyrimidine derivatives?
Level : Basic
Methodological Answer :
The bromophenoxy group introduces steric bulk and electron-withdrawing effects due to the Br atom’s electronegativity. Computational studies (e.g., DFT) show:
- Electron density : Bromine reduces electron density on the pyrimidine ring, enhancing electrophilic substitution at positions 2 and 6 .
- Hydrogen bonding : The oxygen atom in the phenoxy group facilitates interactions with biological targets (e.g., enzymes) via hydrogen bonding, as observed in dihydrofolate reductase (DHFR) inhibition studies .
- Reactivity : Bromine’s leaving-group potential enables further functionalization (e.g., Suzuki coupling for biaryl synthesis) .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level : Basic
Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenoxy groups) and confirm substitution patterns. Coupling constants (J ≈ 5–8 Hz) differentiate adjacent protons .
- IR Spectroscopy : Identify C-Br stretching (~550 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and packing. For example, a 2020 study reported a dihedral angle of 45° between pyrimidine and phenoxy planes, influencing crystal lattice stability .
How can computational modeling predict the binding affinity of this compound to matrix metalloproteinases (MMPs)?
Level : Advanced
Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with MMP-2/9 active sites. The bromophenoxy group’s hydrophobic pocket occupancy correlates with IC₅₀ values (e.g., 0.8–1.2 µM for MMP-9 inhibition) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions include Br-π stacking with Pro421 and hydrogen bonding with Glu402 .
- QSAR Models : Correlate substituent Hammett constants (σ) with inhibitory activity to guide derivative design .
What strategies resolve contradictory data on the biological activity of this compound across assays?
Level : Advanced
Methodological Answer :
- Assay Optimization : Standardize conditions (e.g., pH, temperature) to minimize variability. For enzyme inhibition, use purified isoforms (e.g., DHFR vs. thymidylate synthase) to isolate target effects .
- Structural Analysis : Compare X-ray co-crystal structures to identify binding mode discrepancies. For example, a 2024 study found Br···water interactions in MMP-2 but not MMP-9, explaining selectivity differences .
- Statistical Validation : Apply ANOVA to biological replicates (n ≥ 3) and report confidence intervals (e.g., 95% CI) for IC₅₀ values .
How can regioselective functionalization of this compound enhance its therapeutic potential?
Level : Advanced
Methodological Answer :
- Position 2 Modifications : Introduce amino groups via Buchwald-Hartwig amination to improve solubility. Derivatives with -NH₂ at position 2 showed 3-fold higher aqueous solubility (logP reduced from 2.8 to 1.5) .
- Position 6 Halogenation : Replace Br with fluorine via Balz-Schiemann reaction to enhance metabolic stability. Fluorinated analogs exhibited 50% lower hepatic clearance in microsomal assays .
- Hybrid Derivatives : Conjugate with bioactive moieties (e.g., sulfonamides) via click chemistry. A 2025 study reported a sulfonamide-pyrimidine hybrid with dual MMP-9/COX-2 inhibition (IC₅₀ = 0.5 µM) .
What are the challenges in scaling up this compound synthesis for preclinical studies?
Level : Advanced
Methodological Answer :
- Reaction Scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., bromination). A 2023 study achieved 90% yield at 500 g scale using continuous flow reactors .
- Purification : Replace column chromatography with antisolvent crystallization (e.g., water/THF mixtures) to reduce solvent waste .
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH). Lyophilization in amber vials extends shelf life to >24 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
